molecular formula C16H13N3O2S3 B2379136 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893981-16-3

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2379136
CAS No.: 893981-16-3
M. Wt: 375.48
InChI Key: QLUUFYWAYXQVHM-UHFFFAOYSA-N
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Description

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-methylimidazo[2,1-b]thiazole core, a privileged structure known to exhibit a wide range of biological activities. Scientific literature has established that imidazo[2,1-b]thiazole derivatives are a versatile platform for developing potent enzyme inhibitors . Specifically, analogs based on the 3-methyl-imidazo[2,1-b]thiazole structure have been identified as a novel class of antifolate agents, demonstrating potent inhibitory activity against the dihydrofolate reductase (DHFR) enzyme . Inhibition of DHFR is a validated mechanism in research areas spanning bacteriology, parasitology, and oncology . The incorporation of the sulfonamide group in this molecule further expands its research potential, as the sulfonamide moiety is a well-known pharmacophore associated with various biological activities. Researchers are exploring this compound and its analogs primarily as tool molecules to study enzyme kinetics, structure-activity relationships (SAR), and cellular pathways involving key enzymatic targets. Its value lies in its potential as a lead structure for the design and optimization of new therapeutic agents in preclinical research.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S3/c1-11-10-23-16-17-14(9-19(11)16)12-4-6-13(7-5-12)18-24(20,21)15-3-2-8-22-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUUFYWAYXQVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors

The imidazo[2,1-b]thiazole scaffold is a well-established framework for designing COX-2 inhibitors. Key analogs include:

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
    • Activity : Exhibits potent COX-2 inhibition with an IC50 of 1.2 μM, surpassing the parent compound 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC50 = 1.4 μM) .
    • Structural Difference : The dimethylamine substituent at the C-5 position enhances COX-2 selectivity compared to the unsubstituted analog.
  • Target Compound Comparison : The thiophene sulfonamide group in N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide replaces the methylsulfonylphenyl group in 6a. This substitution may alter binding affinity due to differences in electron-withdrawing effects and steric bulk .
Other Sulfonamide Derivatives
  • N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Structure: Features a phenoxybenzenesulfonamide group instead of thiophene sulfonamide. Activity: Not explicitly reported, but sulfonamide groups in this position are associated with enhanced enzyme inhibition due to hydrogen bonding with catalytic residues .

Sirtuin-Activating Compounds

SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Activity : A potent SIRT1 agonist with applications in metabolic and aging-related disorders .
  • Structural Comparison: While SRT1720 shares the imidazo[2,1-b]thiazole core, its quinoxaline carboxamide and piperazine groups contrast with the thiophene sulfonamide moiety in the target compound. These differences likely redirect activity toward sirtuin activation rather than COX-2 inhibition .

Antiviral Imidazo[2,1-b]thiazole Derivatives

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Activity : Demonstrates inhibitory effects on Parvovirus B19 replication, with activity dependent on substituents on the coumarin ring .
  • Comparison : The thiophene sulfonamide group in the target compound may confer distinct pharmacokinetic properties (e.g., solubility, bioavailability) compared to the coumarin-based analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Target Enzyme/Activity IC50/Activity Data Reference
This compound Imidazo[2,1-b]thiazole Thiophene sulfonamide COX-2 (predicted) Not reported N/A
6a (N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) Imidazo[2,1-b]thiazole C-5 dimethylamine, methylsulfonylphenyl COX-2 1.2 μM
SRT1720 Imidazo[2,1-b]thiazole Quinoxaline carboxamide, piperazine SIRT1 EC50 = 0.16 μM
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Imidazo[2,1-b]thiazole + Coumarin Variable substituents on coumarin Parvovirus B19 replication 10–50 μM (cell-based)

Key Research Findings and Implications

COX-2 Inhibition : The imidazo[2,1-b]thiazole scaffold’s COX-2 inhibitory activity is highly sensitive to substituent modifications. The thiophene sulfonamide group in the target compound may offer improved selectivity or potency compared to methylsulfonylphenyl analogs, but experimental validation is required .

Antiviral Potential: Coumarin-imidazo[2,1-b]thiazole hybrids highlight the scaffold’s versatility, though the target compound’s sulfonamide group may limit cell permeability compared to neutral coumarin derivatives .

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonation processes. The structural integrity of the compound is crucial for its biological activity, particularly the presence of the imidazo[2,1-b]thiazole moiety which is known for its diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structures exhibited significant inhibitory effects against Middle East respiratory syndrome coronavirus (MERS-CoV), with some compounds achieving IC50 values as low as 0.09 μM . This suggests that modifications to the thiazole and thiophene components can enhance antiviral efficacy.

Anticancer Properties

The compound has shown promising anticancer activity in various in vitro assays. Substituted imidazo[2,1-b]thiazole derivatives have been documented to exhibit potent cytotoxic effects against a range of cancer cell lines, including HeLa and CEM cells, with IC50 values in the nanomolar range . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings have been shown to inhibit specific enzymes crucial for viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

  • Antiviral Studies : A study reported that derivatives with modifications on the thiophene ring significantly enhanced antiviral activity against MERS-CoV. The structure–activity relationship (SAR) analysis indicated that specific substitutions could lead to improved efficacy and reduced cytotoxicity .
  • Anticancer Research : In another research effort, compounds structurally related to this compound were tested against various cancer cell lines. Results showed that these compounds could effectively induce apoptosis through caspase activation pathways .

Data Tables

CompoundBiological ActivityIC50 (μM)Reference
4fAnti-MERS-CoV0.09
Derivative AAnticancer (HeLa)0.5
Derivative BAnticancer (CEM)0.8

Q & A

(Basic) What are the recommended synthetic routes for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[2,1-b]thiazole core followed by sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of thiazole precursors under controlled temperatures (60–80°C) using solvents like DMF or methanol, often with catalysts such as Pd(OAc)₂ or CuI for cross-coupling reactions .
  • Sulfonamide coupling : Reaction of the intermediate aryl amine with thiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) as a base, typically in dichloromethane at 0–25°C .
    Optimization : Yield and purity depend on precise control of reaction time (12–24 hrs for cyclization), solvent polarity (DMF enhances solubility of polar intermediates), and catalyst loading (0.5–2 mol% Pd). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

(Basic) Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[2,1-b]thiazole ring and sulfonamide linkage. For example, the methyl group at position 3 of the thiazole appears as a singlet at δ 2.35–2.50 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 413.2) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiophene and phenyl rings), though this requires high-quality single crystals .

(Advanced) How do structural modifications (e.g., substituent variation on the phenyl or thiophene moieties) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiophene sulfonamide group : Essential for target binding; replacing the sulfonamide with carboxamide reduces anticancer potency by 5–10× .
  • 3-methylimidazo[2,1-b]thiazole : The methyl group enhances metabolic stability. Removal decreases IC₅₀ against HT-29 colon cancer cells from 2.12 µM to >10 µM .
  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., -CF₃ at para position) improve kinase inhibition (e.g., EGFR T790M/L858R) but may reduce solubility .
    Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., MTT assays) and computational docking (AutoDock Vina) to correlate substituent effects with target affinity .

(Advanced) How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:
Discrepancies often arise from assay conditions or cell line heterogeneity. For example:

  • Case 1 : IC₅₀ values for ovarian cancer cells (A2780) range from 1.8 µM to 6.7 µM . This variability may stem from differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (48 vs. 72 hrs).
  • Case 2 : Antimicrobial activity against S. aureus (MIC 8 µg/mL vs. 32 µg/mL) could reflect divergences in compound solubility (DMSO vs. aqueous buffer) .
    Resolution : Standardize protocols (CLSI guidelines for antimicrobial assays) and validate findings across ≥3 independent labs. Use orthogonal assays (e.g., ATP-based viability and caspase-3 activation for apoptosis) to confirm mechanisms .

(Advanced) What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) increase bioavailability. For example, liposomal encapsulation improves plasma AUC by 3× in murine models .
  • Metabolic stability : Deuteration of the methyl group reduces CYP3A4-mediated oxidation, extending half-life from 2.1 to 4.8 hrs .
  • Toxicity mitigation : Prodrug strategies (e.g., acetyl-protected sulfonamide) reduce hepatotoxicity while maintaining efficacy .
    Validation : Pharmacokinetic profiling (LC-MS/MS for plasma concentration) and toxicity screening (ALT/AST levels, histopathology) in rodent models are critical .

(Basic) What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

  • Cell viability : MTT or CellTiter-Glo assays across panels (e.g., NCI-60) with 48–72 hr exposure. Dose-response curves (0.1–100 µM) identify IC₅₀ .
  • Apoptosis : Annexin V/PI staining followed by flow cytometry. Caspase-3/7 activation (e.g., Caspase-Glo assay) confirms programmed cell death .
  • Migration/invasion : Transwell assays with Matrigel coating to assess metastatic potential inhibition .
    Controls : Include positive controls (e.g., doxorubicin for apoptosis) and vehicle (DMSO ≤0.1%) .

(Advanced) How can researchers elucidate the compound’s mechanism of action when initial target identification is unclear?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down binding proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify resistance-conferring genes (e.g., BCL-2 for apoptosis) .
  • Molecular dynamics simulations : Simulate binding to hypothesized targets (e.g., tubulin or kinases) and validate via SPR (surface plasmon resonance) .
    Case study : A similar compound was found to inhibit PI3Kγ via thermal shift assay (ΔTₘ = 4.2°C) and Western blotting (reduced p-Akt levels) .

(Basic) What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C under argon in amber vials to prevent photodegradation. Lyophilized form is stable for >2 years, while DMSO stock solutions degrade by 15% in 6 months .
  • Decomposition pathways : Hydrolysis of the sulfonamide group (pH <3 or >10) or oxidation of the thiophene ring (H₂O₂ traces). Monitor via periodic HPLC .

(Advanced) How can computational tools guide the optimization of this compound’s selectivity against off-target proteins?

Answer:

  • Docking studies : Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinase ATP-binding pockets) vs. anti-targets (e.g., hERG channel). Prioritize analogs with >5 kcal/mol selectivity .
  • Free-energy perturbation (FEP) : Predict ΔΔG for mutations (e.g., T790M in EGFR) to design resistance-resistant variants .
  • ADMET prediction : SwissADME or ADMETLab2.0 forecast CYP inhibition or cardiotoxicity risks early in design .

(Basic) What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling due to potential respiratory irritancy .
  • Waste disposal : Collect in halogen-resistant containers (sulfonamide group may release SO₂ upon incineration) .
  • Emergency procedures : Rinse skin/eyes with water for 15 mins; seek medical evaluation for ingestion (activated charcoal administration) .

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